molecular formula C15H13IN2O3 B4051163 N-(2,4-dimethyl-6-nitrophenyl)-3-iodobenzamide

N-(2,4-dimethyl-6-nitrophenyl)-3-iodobenzamide

Cat. No.: B4051163
M. Wt: 396.18 g/mol
InChI Key: NCMDFPWGBRADDH-UHFFFAOYSA-N
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Description

N-(2,4-dimethyl-6-nitrophenyl)-3-iodobenzamide is a useful research compound. Its molecular formula is C15H13IN2O3 and its molecular weight is 396.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.99709 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Engineering and Molecular Interactions

N-(2,4-dimethyl-6-nitrophenyl)-3-iodobenzamide belongs to a class of compounds that are integral to crystal engineering, where the focus is on designing crystals with desired properties. Studies in this area often explore hydrogen and halogen bonds for crystal design. For instance, the interaction between halogen atoms (like iodine in this compound) and nitro groups can be exploited to create specific molecular architectures. These interactions are crucial for forming different three-dimensional framework structures, offering insights into the material's crystalline properties and potential applications in designing novel molecular materials with specific functionalities (Saha, Nangia, & Jaskólski, 2005).

Spectroscopic and Structural Characterisation

The structural and spectroscopic characterization of compounds similar to this compound provides insights into their molecular geometry and electronic properties. Through techniques like NMR, IR, and XRD, coupled with computational methods (DFT calculations), researchers can predict and compare the molecular structures and vibrational frequencies of these compounds, contributing to a deeper understanding of their chemical behavior and potential applications in materials science (Arslan, Kazak, & Aydın, 2015).

Molecular Complexation and Nonlinear Optics

Research into molecular complexation involving nitro and iodobenzamide derivatives explores the potential for creating materials with quadratic nonlinear optical behavior. The orientation and interactions of these compounds, mediated by hydrogen and halogen bonds, can lead to materials that exhibit second harmonic generation (SHG), a property valuable in the field of nonlinear optics. This area of research demonstrates the potential of this compound and related compounds in developing new materials for optical applications (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Electro-Organic Synthesis

The electrochemical behavior of compounds structurally related to this compound is another area of scientific interest. The study of their electrochemical reduction processes can lead to the development of new synthetic methodologies in organic chemistry, particularly in the electrolyte-free synthesis of organic compounds. Such research holds promise for the efficient synthesis of complex organic molecules, potentially streamlining pharmaceutical and material science applications (He, Watts, Marken, & Haswell, 2005).

Properties

IUPAC Name

N-(2,4-dimethyl-6-nitrophenyl)-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2O3/c1-9-6-10(2)14(13(7-9)18(20)21)17-15(19)11-4-3-5-12(16)8-11/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMDFPWGBRADDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.